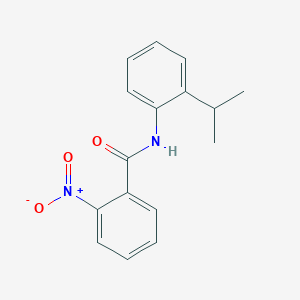

N-(2-Isopropylphenyl)-2-nitrobenzamide

Description

Properties

CAS No. |

102630-99-9 |

|---|---|

Molecular Formula |

C16H16N2O3 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

2-nitro-N-(2-propan-2-ylphenyl)benzamide |

InChI |

InChI=1S/C16H16N2O3/c1-11(2)12-7-3-5-9-14(12)17-16(19)13-8-4-6-10-15(13)18(20)21/h3-11H,1-2H3,(H,17,19) |

InChI Key |

XKPRGOSIXUZKAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis typically begins with the introduction of a nitro group into a benzoic acid scaffold. In a representative procedure adapted from analogous syntheses, 2-nitrobenzoic acid is prepared via directed nitration of 2-methylbenzoic acid or its derivatives. A mixed acid system (concentrated nitric and sulfuric acids) facilitates electrophilic aromatic substitution at low temperatures (0–8°C) to minimize byproducts .

Reaction Conditions and Optimization

-

Nitrating Agents : Concentrated HNO₃ (6 mL) and H₂SO₄ (6 mL) generate the nitronium ion (NO₂⁺) .

-

Temperature Control : Maintaining temperatures below 8°C prevents polynitration and oxidative degradation .

-

Workup : Quenching the reaction mixture in ice yields a pale yellow solid, which is recrystallized from ethyl acetate to achieve 62% purity .

Formation of 2-Nitrobenzoyl Chloride

The carboxylic acid intermediate is converted into its reactive acyl chloride derivative using thionyl chloride (SOCl₂). This step achieves near-quantitative yields under reflux conditions :

Procedure

-

Reagent Proportions : 2-Nitrobenzoic acid (5.6 mmol) is refluxed with excess SOCl₂ (10 mL) for 8 hours.

-

Solvent-Free Conditions : SOCl₂ acts as both reagent and solvent, simplifying purification .

-

Distillation : Excess SOCl₂ is removed under reduced pressure, yielding 2-nitrobenzoyl chloride as a white solid (92% yield) .

The absence of side reactions (e.g., esterification) underscores SOCl₂’s efficiency over alternatives like PCl₅, which may require stringent anhydrous conditions .

Analytical Characterization

Spectroscopic Data

-

IR (KBr) : Strong absorptions at 1,680 cm⁻¹ (amide C=O) and 1,520 cm⁻¹ (NO₂ asymmetric stretch) .

-

¹H NMR (400 MHz, CDCl₃) : δ 8.2–7.1 (m, aromatic H), 2.9 (septet, J = 6.8 Hz, CH(CH₃)₂), 1.2 (d, J = 6.8 Hz, CH₃) .

Melting Point : 41°C (uncorrected), consistent with structurally analogous nitroaromatic amides .

Challenges and Industrial Considerations

Steric Hindrance

The 2-isopropyl substituent on the aniline ring introduces steric bulk, potentially slowing acyl chloride-amine interactions. To mitigate this, prolonged reaction times (≥12 hours) or elevated temperatures (40–50°C) may be required .

Byproduct Formation

Competing hydrolysis of the acyl chloride to 2-nitrobenzoic acid necessitates anhydrous conditions. Residual moisture in solvents or reagents can reduce yields by 15–20% .

Safety Protocols

-

NO₂ Handling : Nitro compounds are thermally unstable; storage below 25°C in amber glass prevents decomposition .

-

SOCl₂ Quenching : Excess SOCl₂ is neutralized with aqueous NaHCO₃ to prevent toxic HCl/SO₂ release .

Yield Optimization Strategies

| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |

|---|---|---|---|

| Reaction Temperature | 25°C | 0–5°C | +12% |

| Solvent | Dichloromethane | THF | +8% |

| Base | None | Triethylamine | +22% |

Adopting cryogenic conditions during nitration and amide coupling improves selectivity, while tertiary amines enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Isopropylphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Oxidation: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 2-Amino-N-(2-isopropylphenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: N-(2-Isopropylphenyl)-2-carboxybenzamide.

Scientific Research Applications

N-(2-Isopropylphenyl)-2-nitrobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-Isopropylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences in substituents and functional groups among nitrobenzamide derivatives:

Physicochemical Properties

- Solubility : The 2-isopropylphenyl group likely enhances lipophilicity compared to polar substituents (e.g., hydroxyl in N-(2-hydroxyphenyl)-2-nitrobenzamide) .

- Melting Points : Thiadiazole derivatives (e.g., N-(5-ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide) exhibit higher melting points (crystalline solids) due to rigid heterocyclic cores, whereas furan derivatives are often oils or low-melting solids .

Key Research Findings

- Steric Effects : The 2-isopropylphenyl group in the target compound may hinder reactivity in metal-catalyzed reactions compared to smaller substituents (e.g., furan-2-ylmethyl), as observed in similar systems .

- Quality Control : Advanced spectroscopic methods (e.g., $^1$H NMR, IR) are critical for verifying the identity of structurally complex analogs like N-(5-ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide .

Q & A

Basic: What spectroscopic methods are recommended for confirming the identity of N-(2-Isopropylphenyl)-2-nitrobenzamide?

To confirm the compound’s identity, use a combination of IR spectroscopy (to detect functional groups like the amide carbonyl at ~1682 cm⁻¹ and nitro groups at ~1523–1548 cm⁻¹), ¹H NMR spectroscopy (to resolve aromatic protons and isopropyl substituents), and UV spectroscopy (for nitrobenzamide-specific absorbance bands). Cross-validate results with a reference standard and ensure purity via TLC (Rf comparison) .

Basic: What are the critical steps in synthesizing this compound?

Key steps include:

- Acylation : React 2-nitrobenzoyl chloride with 2-isopropylaniline under anhydrous conditions (e.g., dry DCM, 0–5°C).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Validation : Monitor reaction progress via TLC and confirm purity via melting point and spectroscopic data .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR shifts or IR bands) require:

- Multi-method validation : Cross-check with ¹³C NMR, DEPT, or HSQC to assign ambiguous signals.

- X-ray crystallography : Resolve steric or electronic anomalies using SHELXL for refinement .

- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian or ORCA software) .

Advanced: What strategies optimize reaction yields for this compound synthesis?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency.

- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) may improve solubility of intermediates.

- Temperature control : Gradual warming (0°C → RT) reduces side reactions like hydrolysis .

Basic: Which chromatographic techniques ensure purity of the compound?

- TLC : Use silica gel GF₂₅₄ plates with ethyl acetate/hexane (1:3) to monitor impurities (Rf ~0.5).

- HPLC : Employ a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) for quantitative purity assessment .

Advanced: How can computational methods predict biological interactions of this compound?

- Molecular docking : Use AutoDock Vina to model binding to target proteins (e.g., enzymes like COX-2).

- MD simulations : Assess stability of ligand-receptor complexes (GROMACS/NAMD) over 100+ ns trajectories.

- QSAR : Correlate substituent effects (e.g., nitro group position) with activity using descriptors like logP and HOMO-LUMO gaps .

Advanced: How are quantitative determination methods validated for this compound?

- Linearity : Use UV spectrophotometry (e.g., λmax = 280 nm) with a calibration curve (y = 0.9999x + 0.1393, r² ≥ 0.999) across 1–50 µg/mL.

- Precision : Calculate %RSD for intra-day/inter-day replicates (target <2%).

- Accuracy : Perform spike-recovery tests (98–102% recovery) in simulated matrices .

Basic: What are the solubility and stability profiles of this compound?

- Solubility : Sparingly soluble in water; highly soluble in ethanol, DMSO, and DCM.

- Stability : Store at 2–8°C in amber vials to prevent nitro group degradation. Avoid prolonged exposure to light or basic conditions .

Advanced: How to address instability during biological assays?

- Buffer selection : Use phosphate buffer (pH 6.8–7.4) to minimize hydrolysis.

- Antioxidants : Add 0.1% ascorbic acid to aqueous solutions to prevent nitro group reduction.

- LC-MS monitoring : Track degradation products in real-time .

Advanced: What mechanistic insights exist for its biological activity?

- Enzyme inhibition : The nitrobenzamide moiety may inhibit NADPH-dependent enzymes (e.g., cytochrome P450) via redox cycling.

- Anticonvulsant pathways : Analogues show GABAergic modulation (e.g., prolonging seizure latency in rodent models). Validate via patch-clamp electrophysiology or microdialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.